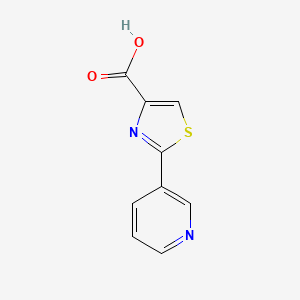









|
REACTION_CXSMILES
|
N1C=CC=[C:3]([C:7]2[S:8][CH:9]=[C:10](C(O)=O)[N:11]=2)C=1.C1N=CN(C(N2C=NC=C2)=O)C=1.Cl.Cl.[NH2:29][C:30]1[C:38]([NH2:39])=[CH:37][CH:36]=[CH:35][C:31]=1[C:32]([NH2:34])=[O:33].[N:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1>CN(C=O)C>[N:40]1[CH:45]=[CH:44][CH:43]=[C:42]([C:10]2[N:11]=[C:7]([C:3]3[NH:39][C:38]4[CH:37]=[CH:36][CH:35]=[C:31]([C:32]([NH2:34])=[O:33])[C:30]=4[N:29]=3)[S:8][CH:9]=2)[CH:41]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=1SC=C(N1)C(=O)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
248 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
|
Name
|
|
|
Quantity
|
326 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.NC1=C(C(=O)N)C=CC=C1N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at ambient temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
TEMPERATURE
|
|
Details
|
The concentrate was heated in glacial acetic acid (20 mL) at 110° C. for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The concentrate was partitioned between ethyl acetate and sodium bicarbonate solution
|
|
Type
|
CUSTOM
|
|
Details
|
the solid that precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water and ethyl acetate
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC(=CC=C1)C=1N=C(SC1)C1=NC2=C(N1)C=CC=C2C(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |